molecular formula C5H9NO B1606970 N-methylcyclopropanecarboxamide CAS No. 7108-40-9

N-methylcyclopropanecarboxamide

Cat. No.: B1606970
CAS No.: 7108-40-9
M. Wt: 99.13 g/mol
InChI Key: BVNIREPGHLFKNZ-UHFFFAOYSA-N
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Description

N-methylcyclopropanecarboxamide is an organic compound with the molecular formula C₆H₁₁NO₂. It is a colorless liquid with a distinctive odor and is soluble in water and most organic solvents. This compound is widely used in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylcyclopropanecarboxamide can be synthesized through several methods. One common method involves the reaction of N,O-dimethylhydroxylamine hydrochloride with cyclopropanecarboxylic acid. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as distillation or crystallization to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: N-methylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methylcyclopropanecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

  • N-methoxy-N-methylcyclopropanecarboxamide
  • Cyclopropanecarboxamide
  • Carpropamide

Comparison: N-methylcyclopropanecarboxamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity. For example, N-methoxy-N-methylcyclopropanecarboxamide has a methoxy group that influences its chemical behavior, while carpropamide is used as a fungicide with specific action against certain pathogens .

Properties

IUPAC Name

N-methylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-5(7)4-2-3-4/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNIREPGHLFKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336035
Record name N-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7108-40-9
Record name N-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPROPANECARBOXYLIC ACID METHYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-methylcyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-methylcyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-methylcyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-methylcyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-methylcyclopropanecarboxamide

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